molecular formula C13H20N4O2 B2757395 tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate CAS No. 1365936-51-1

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B2757395
CAS No.: 1365936-51-1
M. Wt: 264.329
InChI Key: NRTAESNWROZBDG-SNVBAGLBSA-N
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Description

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate: is an organic compound that features a tert-butyl group, a pyrimidinyl group, and a pyrrolidinyl group

Preparation Methods

The synthesis of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the following steps:

    Formation of the pyrrolidinyl intermediate: The pyrrolidinyl group is synthesized through a series of reactions starting from a suitable precursor, such as pyrrolidine.

    Introduction of the pyrimidinyl group: The pyrimidinyl group is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidinyl intermediate.

    Carbamate formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Chemical Reactions Analysis

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule. Common reagents include alkyl halides and nucleophilic bases.

Scientific Research Applications

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the creation of novel compounds with desired properties.

    Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

tert-Butyl N-[(3R)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate can be compared with similar compounds, such as:

    tert-Butyl N-[(3R)-1-(pyridin-4-yl)pyrrolidin-3-yl]carbamate: This compound has a pyridinyl group instead of a pyrimidinyl group, leading to different chemical and biological properties.

    tert-Butyl N-[(3R)-1-(pyrazin-4-yl)pyrrolidin-3-yl]carbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-pyrimidin-4-ylpyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTAESNWROZBDG-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=NC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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